REACTION_SMILES
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[Br:31][N:32]1[C:33](=[O:34])[CH2:35][CH2:36][C:37]1=[O:38].[C:13]([O:14][O:15][C:16](=[O:17])[c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)(=[O:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[C:39]([Cl:40])([Cl:41])([Cl:42])[Cl:43].[CH3:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][s:10][cH:11][cH:12]2)[cH:5][cH:6][cH:7]1>>[CH2:1]([c:2]1[cH:3][c:4](-[c:8]2[cH:9][s:10][cH:11][cH:12]2)[cH:5][cH:6][cH:7]1)[Br:31]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(-c2ccsc2)c1
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Name
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Type
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product
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Smiles
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BrCc1cccc(-c2ccsc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |